[1,3]Oxazolo[2,3-a]isoquinolin-4-ium
Description
[1,3]Oxazolo[2,3-a]isoquinolin-4-ium is a tricyclic heterocyclic compound featuring a fused oxazole and isoquinoline system. This compound is synthesized via stereoselective radical cyclization of allyl-substituted oxazolidine precursors, as demonstrated in studies using tributyltin hydride initiators . Its structural complexity and charge distribution (4-ium cation) make it a candidate for further functionalization, particularly in alkaloid-inspired drug discovery.
Properties
CAS No. |
234-85-5 |
|---|---|
Molecular Formula |
C11H8NO+ |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
[1,3]oxazolo[2,3-a]isoquinolin-4-ium |
InChI |
InChI=1S/C11H8NO/c1-2-4-10-9(3-1)5-6-12-7-8-13-11(10)12/h1-8H/q+1 |
InChI Key |
NOXFSSJOOATHOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C[N+]3=C2OC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxazolo[2,3-a]isoquinolin-4-ium typically involves the cyclodehydration of appropriate precursors. One common method includes the reaction of isoquinoline derivatives with oxazole-forming reagents under acidic conditions . For example, the reaction of 2-aminobenzyl alcohol with glyoxylic acid in the presence of a dehydrating agent can yield the desired oxazole ring fused to the isoquinoline structure .
Industrial Production Methods
large-scale synthesis would typically involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
[1,3]Oxazolo[2,3-a]isoquinolin-4-ium can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoloquinoline N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of [1,3]Oxazolo[2,3-a]isoquinolin-4-ium involves its interaction with specific molecular targets. For instance, as an inhibitor of human carboxylesterase 2, it binds to the active site of the enzyme, preventing the hydrolysis of ester-bearing drugs . This inhibition can enhance the efficacy of certain prodrugs by prolonging their active forms in the body .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Core Heteroatom Variation :
- [1,3]Oxazolo[2,3-a]isoquinolin-4-ium contains an oxygen atom in the oxazole ring, enhancing polarity and hydrogen-bonding capacity.
- Thiazolo[2,3-a]isoquinolin-4-ium derivatives (e.g., compounds in ) replace oxygen with sulfur, increasing lipophilicity and altering π-electron delocalization. Sulfur’s larger atomic radius also impacts ring strain and intermolecular interactions .
Substituent Effects :
- Iodinated thiazolo derivatives (e.g., 2d+•I3− , 2e+•I3− ) exhibit heavy-atom effects that enhance crystallinity and stability. In contrast, oxazolo analogs lack such substituents in reported syntheses, limiting direct comparisons .
Physical and Spectral Properties
Melting Points :
- Thiazolo derivatives with iodine substituents (e.g., 2d+•I3−: 174–175°C, 2e+•I3−: 190–192°C) exhibit higher melting points than non-iodinated analogs, attributed to halogen bonding and ionic triiodide (I₃⁻) interactions .
- No melting point data is available for this compound in the provided evidence.
NMR Shifts :
- Thiazolo derivatives show downfield shifts for H-2 (δ 8.5–9.0 ppm in 1H NMR ) due to deshielding by the sulfur atom. Oxazolo systems likely exhibit upfield shifts for analogous protons owing to oxygen’s electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
